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Abstract

Inavolisib (also known as GDC-0077) is a potent and highly selective, orally bioavailable small
molecule inhibitor of the p110a catalytic subunit of phosphoinositide 3-kinase (PI3Ka).[1][2]
Notably, it demonstrates a unique dual mechanism of action by not only inhibiting the kinase
activity of mutant PI3Ka but also promoting its proteasome-dependent degradation.[3][4] This
targeted degradation of the mutant oncoprotein, without significantly affecting the wild-type
protein, is thought to contribute to a wider therapeutic window and sustained pathway
inhibition.[3][5] Developed by Genentech, Inavolisib has shown robust anti-tumor efficacy in
preclinical models of PIK3CA-mutant cancers and is under clinical investigation, particularly for
hormone receptor-positive (HR+), HER2-negative breast cancer with PIK3CA mutations.[5][6]
This technical guide provides an in-depth overview of the discovery, mechanism of action, and
synthetic process of Inavolisib.

Introduction to the PI3K Pathway and the Rationale
for Targeting PI3Ka

The phosphoinositide 3-kinase (P13K) signaling pathway is a critical intracellular cascade that
regulates a multitude of cellular processes, including cell growth, proliferation, survival, and
metabolism.[7] The Class | PI3Ks are heterodimeric enzymes composed of a catalytic subunit
(p110) and a regulatory subunit (p85).[4] Upon activation by upstream receptor tyrosine
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kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates
phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger
phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] This leads to the recruitment and activation
of downstream effectors, most notably the serine/threonine kinase AKT.

Dysregulation of the PISK/AKT/mTOR pathway is one of the most frequent oncogenic events in
human cancers.[7] Activating mutations in the PIK3CA gene, which encodes the p110a
catalytic subunit, are particularly prevalent in a variety of solid tumors, including breast,
colorectal, and endometrial cancers.[3] These "hotspot” mutations lead to constitutive activation
of the PI3K pathway, promoting tumorigenesis and conferring resistance to other therapies.
The high frequency of PIK3CA mutations makes PI3Ka a highly attractive target for cancer
drug discovery. However, the ubiquitous expression and important physiological roles of other
PI3K isoforms necessitate the development of highly selective inhibitors to minimize off-target
toxicities.[1]

Discovery of Inavolisib (GDC-0077)

The discovery of Inavolisib was driven by a structure-based drug design approach aimed at
identifying a highly potent and selective PI3Ka inhibitor with a favorable pharmacokinetic
profile.[6] The optimization process focused on a benzoxazepin-oxazolidinone scaffold, leading
to the identification of Inavolisib as a clinical candidate.[4]

Biochemical and Cellular Activity

Inavolisib demonstrates potent inhibition of PI3Ka with an IC50 of 0.038 nM in biochemical
assays.[8] It exhibits over 300-fold selectivity for PI3Ka compared to other Class | PISK
isoforms (3, 8, and y) and greater than 2000-fold selectivity over other PI3K-related kinases.[8]
In cellular assays, Inavolisib effectively inhibits the PI3K pathway, as evidenced by the
reduction of phosphorylated AKT (pAKT) and phosphorylated proline-rich AKT substrate of 40
kDa (pPRAS40).[8] A key feature of Inavolisib is its increased potency in tumor cells harboring
PIK3CA mutations compared to wild-type cells.[1]

Parameter PI3Ka PI3KPB PI3Kd PI3Ky mTOR
Biochemical

0.038][8] >11.4 >11.4 >11.4 >76
IC50 (nM)
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Table 1: Biochemical activity of Inavolisib against Class | PI3K isoforms and mTOR. Data
compiled from publicly available sources.

Unique Mechanism of Action: Mutant-Selective
Degradation

A distinguishing characteristic of Inavolisib is its ability to induce the selective, proteasome-
dependent degradation of the mutant p110a protein.[4] This degradation is dependent on
receptor tyrosine kinase (RTK) activity and leads to a more sustained suppression of
downstream signaling compared to inhibitors that only block kinase activity.[3] This dual
mechanism of inhibition and degradation is believed to contribute to the robust anti-tumor
efficacy observed in preclinical models.[3]

Experimental Protocols

The discovery and characterization of Inavolisib involved a suite of biochemical and cellular
assays to determine its potency, selectivity, and mechanism of action. Below are detailed
methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Adapta™
Universal Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the
phosphorylation reaction.

e Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay
is used to detect ADP. In the absence of ADP, a europium-labeled anti-ADP antibody binds to
an Alexa Fluor® 647-labeled ADP tracer, resulting in a high FRET signal. ADP produced by
the kinase reaction competes with the tracer for antibody binding, leading to a decrease in
the FRET signal.[9]

e Procedure:

o Akinase reaction is set up in a 384-well plate containing the PISK enzyme, a lipid
substrate (e.g., PIP2), ATP, and varying concentrations of the test compound (Inavolisib).
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o The reaction is incubated for a defined period (e.g., 60 minutes) at room temperature to
allow for ATP to ADP conversion.

o A detection solution containing the Eu-anti-ADP antibody, the AF647-ADP tracer, and
EDTA (to stop the kinase reaction) is added to each well.

o The plate is incubated for an additional 30 minutes to allow the detection reaction to reach
equilibrium.

o The TR-FRET signal is read on a compatible plate reader, and the IC50 values are
calculated from the dose-response curves.[10]

Cellular Pathway Inhibition Assay (Western Blotting for
PAKT and pPRAS40)

This assay measures the phosphorylation status of key downstream effectors of the PI3K
pathway in cancer cell lines.

¢ Principle: Western blotting uses specific antibodies to detect the levels of total and
phosphorylated proteins in cell lysates, providing a direct measure of pathway inhibition.

e Procedure:

o PIK3CA-mutant breast cancer cells (e.g., HCC1954, KPL-4) are seeded in multi-well
plates and allowed to adhere overnight.

o Cells are treated with a dose range of Inavolisib or vehicle control for a specified time
(e.q., 2-24 hours).

o Following treatment, cells are lysed in a buffer containing protease and phosphatase
inhibitors.

o Protein concentration in the lysates is determined using a standard method (e.g., BCA
assay).

o Equal amounts of protein from each sample are separated by SDS-PAGE and transferred
to a nitrocellulose or PVDF membrane.
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o The membrane is blocked to prevent non-specific antibody binding and then incubated
with primary antibodies specific for pAKT (Ser473), total AKT, pPRAS40 (Thr246), and
total PRAS40. A loading control antibody (e.g., B-actin) is also used.

o After washing, the membrane is incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody.

o The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate
and an imaging system. The band intensities are quantified to determine the extent of
pathway inhibition.[11]

Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells.

e Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
colorimetric assay that measures the metabolic activity of cells. Viable cells with active
mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the
amount of which is proportional to the number of living cells.[4]

e Procedure:

o Breast cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000
cells/well).

o After 24 hours, the cells are treated with a serial dilution of Inavolisib.

o The plates are incubated for a prolonged period (e.g., 72 hours) to allow for effects on cell
proliferation.

o An MTT solution is added to each well, and the plates are incubated for an additional 2-4
hours at 37°C.

o A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve
the formazan crystals.

o The absorbance at 570 nm is measured using a microplate reader.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4885140/
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o The percentage of cell viability is calculated relative to vehicle-treated control cells, and
IC50 values are determined.[1]

Synthesis of Inavolisib (GDC-0077)

The chemical synthesis of Inavolisib, systematically named (S)-2-((2-((S)-4-(difluoromethyl)-2-
oxooxazolidin-3-yl)-5,6-dihydrobenzo[flimidazo[1,2-d][12][13]oxazepin-9-
yl)amino)propanamide, involves a multi-step process.[2] The synthesis described in the
literature highlights a stereocontrolled N-arylation of an a-amino acid as a key step. The
following is a representative synthetic route based on published information.

Diagrams illustrating the PI3K signaling pathway, the experimental workflow for Inavolisib's
discovery, and its chemical synthesis route are provided below.
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Caption: The PI3K/AKT signaling pathway and the point of intervention by Inavolisib.
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Caption: Experimental workflow for the discovery and characterization of Inavolisib.

Synthetic Route Overview
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Caption: A simplified overview of the synthetic route to Inavolisib.

Conclusion

Inavolisib (GDC-0077) represents a significant advancement in the development of targeted
therapies for PIK3CA-mutant cancers. Its high selectivity for PI3Ka and its unique dual
mechanism of kinase inhibition and mutant-selective degradation offer the potential for
improved efficacy and a better safety profile compared to less selective PI3K inhibitors. The
comprehensive discovery process, employing a range of sophisticated biochemical and cellular
assays, has elucidated its potent and specific activity. The multi-step synthesis provides a
scalable route to this promising clinical candidate. As Inavolisib progresses through clinical
trials, it holds the potential to become a valuable therapeutic option for patients with tumors
driven by oncogenic PIK3CA mutations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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